PPARγ Activation: Divergent Binding Mode and Anti-Adipogenic Profile Compared to Rosiglitazone
In contrast to the full PPARγ agonist rosiglitazone (RGZ), Etrinabdione (VCE-004.8) exhibits a distinct binding mode to the PPARγ ligand-binding domain [1]. Functionally, this translates to a significant divergence in biological outcome: while rosiglitazone robustly induces adipogenic differentiation in 3T3-L1 preadipocytes, VCE-004.8 does not induce this differentiation [1]. This data indicates that VCE-004.8 acts as a selective PPARγ modulator (SPPARγM) rather than a full agonist.
| Evidence Dimension | Induction of adipogenesis |
|---|---|
| Target Compound Data | Did not induce adipogenic differentiation |
| Comparator Or Baseline | Rosiglitazone (RGZ) induced significant differentiation |
| Quantified Difference | Qualitative difference: no induction vs. significant induction |
| Conditions | 3T3-L1 mouse preadipocyte cell line; in vitro differentiation assay |
Why This Matters
This differentiation is critical for metabolic disease research where avoiding the weight gain side effects associated with classical PPARγ agonists is essential; Etrinabdione offers a unique tool to study PPARγ-mediated metabolic benefits without pro-adipogenic liabilities.
- [1] Palomares, B., et al. (2018). VCE-004.8, A Multitarget Cannabinoquinone, Attenuates Adipogenesis and Prevents Diet-Induced Obesity. Scientific Reports, 8, 16092. https://doi.org/10.1038/s41598-018-34259-0 View Source
